molecular formula C9H3F6NS B6351619 3-Fluoro-4-(pentafluoroethylthio)benzonitrile CAS No. 1301739-18-3

3-Fluoro-4-(pentafluoroethylthio)benzonitrile

Cat. No.: B6351619
CAS No.: 1301739-18-3
M. Wt: 271.18 g/mol
InChI Key: GMUXJAIROUXYRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-(pentafluoroethylthio)benzonitrile is a chemical compound known for its unique properties and diverse applications in various fields, including medical, environmental, and industrial research. Its molecular structure consists of a benzene ring substituted with a fluoro group, a pentafluoroethylthio group, and a nitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-fluorobenzonitrile with pentafluoroethylthiol in the presence of a suitable catalyst under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of 3-Fluoro-4-(pentafluoroethylthio)benzonitrile often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may involve multiple steps, including purification and isolation of the final product using techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(pentafluoroethylthio)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The fluoro and pentafluoroethylthio groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Addition Reactions: The nitrile group can participate in addition reactions with nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions can produce various oxidized forms of the compound.

Scientific Research Applications

3-Fluoro-4-(pentafluoroethylthio)benzonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(pentafluoroethylthio)benzonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Fluoro-4-(pentafluoroethylthio)benzonitrile include:

  • 3-Fluoro-4-(trifluoromethyl)benzonitrile
  • 3-Fluoro-4-methylbenzonitrile
  • 3-Fluoro-4-(hydroxymethyl)benzonitrile

Uniqueness

What sets this compound apart from these similar compounds is its pentafluoroethylthio group, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability.

Properties

IUPAC Name

3-fluoro-4-(1,1,2,2,2-pentafluoroethylsulfanyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3F6NS/c10-6-3-5(4-16)1-2-7(6)17-9(14,15)8(11,12)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMUXJAIROUXYRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)F)SC(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F6NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.